N-Methyl Florfenicol

Vue d'ensemble

Description

N-Methyl Florfenicol is a synthetic broad-spectrum antibiotic derived from thiamphenicol. It is primarily used in veterinary medicine to treat bacterial infections in livestock and aquaculture. The compound is known for its effectiveness against both Gram-positive and Gram-negative bacteria, making it a valuable tool in managing respiratory and gastrointestinal infections in animals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of N-Methyl Florfenicol involves several steps, starting with the synthesis of florfenicol. Florfenicol is synthesized by reacting thiamphenicol with fluorine-containing reagents under controlled conditions. The next step involves the methylation of florfenicol to produce this compound. This is typically achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide .

Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves the use of solvents like N-methyl-2-pyrrolidone and polyethylene glycol to facilitate the reactions and improve solubility. The final product is purified through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions: N-Methyl Florfenicol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with different functional groups replacing the methyl group

Applications De Recherche Scientifique

N-Methyl Florfenicol has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying the mechanisms of antibiotic action and resistance.

Biology: Employed in research on bacterial protein synthesis and the development of new antibiotics.

Medicine: Investigated for its potential use in treating bacterial infections in humans, although its primary use remains in veterinary medicine.

Industry: Utilized in the development of sustained-release formulations and nanocarriers to enhance its therapeutic efficacy

Mécanisme D'action

N-Methyl Florfenicol exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thus halting protein synthesis. This action is similar to that of other amphenicols, such as chloramphenicol and thiamphenicol. The inhibition of protein synthesis ultimately leads to bacterial cell death .

Comparaison Avec Des Composés Similaires

Chloramphenicol: Another amphenicol antibiotic with a similar mechanism of action but higher toxicity.

Thiamphenicol: A less potent derivative of chloramphenicol with a similar antibacterial spectrum.

Azidamfenicol: A synthetic amphenicol with a broader spectrum of activity

Uniqueness: N-Methyl Florfenicol is unique due to its enhanced solubility and stability compared to other amphenicols. Its broad-spectrum activity and lower toxicity make it a preferred choice in veterinary medicine. Additionally, its ability to be formulated into sustained-release and nanocarrier systems further enhances its therapeutic potential .

Propriétés

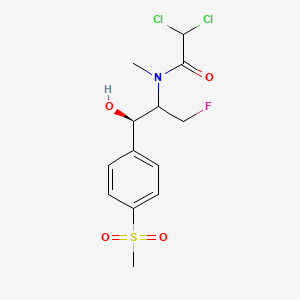

IUPAC Name |

2,2-dichloro-N-[(1R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2FNO4S/c1-17(13(19)12(14)15)10(7-16)11(18)8-3-5-9(6-4-8)22(2,20)21/h3-6,10-12,18H,7H2,1-2H3/t10?,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXROSMHZVVOKBH-RRKGBCIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CF)C(C1=CC=C(C=C1)S(=O)(=O)C)O)C(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(CF)[C@@H](C1=CC=C(C=C1)S(=O)(=O)C)O)C(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101111891 | |

| Record name | Acetamide, 2,2-dichloro-N-[(2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101111891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1322625-61-5 | |

| Record name | Acetamide, 2,2-dichloro-N-[(2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-N-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1322625-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2,2-dichloro-N-[(2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101111891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4R-[3(2S*,3S*),4R*]]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B563886.png)

![2-[2-[bis(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid](/img/structure/B563894.png)